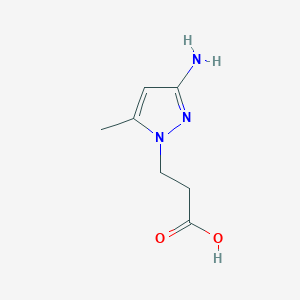

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- δ 1.95 ppm (s, 3H) : Methyl group protons at pyrazole position 5.

- δ 2.45–2.60 ppm (m, 2H) : Methylene protons adjacent to the pyrazole ring.

- δ 3.10–3.30 ppm (m, 2H) : Methylene protons near the carboxylic acid.

- δ 6.20 ppm (s, 1H) : Pyrazole ring proton at position 4.

- δ 12.10 ppm (broad, 1H) : Carboxylic acid proton.

¹³C NMR :

Infrared (IR) Spectroscopy

- 3300–2500 cm⁻¹ : Broad O-H stretch (carboxylic acid).

- 1680 cm⁻¹ : C=O stretch (carboxylic acid).

- 1620 cm⁻¹ : C=N stretch (pyrazole ring).

- 1550 cm⁻¹ : N-H bending (amino group).

Properties

CAS No. |

1006486-08-3 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-5-4-6(8)9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |

InChI Key |

QKFYVECKSDSWLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction with Halogenated Propanoic Acid Derivatives

A widely reported method involves the alkylation of 3-amino-5-methyl-1H-pyrazole using 3-bromopropanoic acid or its esters. The reaction proceeds under basic conditions (e.g., cesium carbonate in DMF) to facilitate nucleophilic attack at the pyrazole nitrogen.

Example Protocol :

-

Reagents : 3-Amino-5-methyl-1H-pyrazole (1.0 eq), 3-bromopropanoic acid (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (solvent).

-

Conditions : Microwave irradiation at 100°C for 1 h.

Mechanistic Insight :

The base deprotonates the pyrazole, enhancing nucleophilicity at N1. The bromopropanoic acid acts as an electrophile, forming a C–N bond. Steric hindrance from the 5-methyl group directs substitution to the 1-position.

Coupling Reactions Using Propanoic Acid Activated Intermediates

Acid Chloride-Mediated Coupling

Activation of propanoic acid as its acid chloride (using oxalyl chloride/DMF) enables efficient coupling with 3-amino-5-methyl-1H-pyrazole.

Procedure :

-

Chlorination : Propanoic acid (1.0 eq) treated with oxalyl chloride (2.0 eq) and catalytic DMF in dichloromethane (0°C, 2 h).

-

Coupling : Add 3-amino-5-methyl-1H-pyrazole (1.1 eq) in THF, stir at 25°C for 12 h.

-

Workup : Concentrate, purify via recrystallization (ethanol/water).

Advantages :

-

High regioselectivity due to controlled reactivity of acid chloride.

-

Scalable to industrial production using continuous flow systems.

Reductive Amination of Nitro intermediates

Nitro Group Reduction in Pyrazole Derivatives

A multi-step approach involves synthesizing 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid followed by catalytic hydrogenation to reduce the nitro group to an amine.

Steps :

-

Nitro Intermediate Synthesis :

-

Reduction :

Critical Parameters :

-

Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.

-

Safety : Exothermic reaction requires temperature control below 40°C.

Microwave-Assisted One-Pot Synthesis

Optimized Conditions for Rapid Cyclization

Microwave irradiation accelerates the formation of the pyrazole-propanoic acid conjugate, reducing reaction times from hours to minutes.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Substrate | 3-Amino-5-methyl-1H-pyrazole |

| Electrophile | Methyl acrylate |

| Base | K₂CO₃ |

| Solvent | DMSO |

| Temperature | 120°C |

| Time | 15 min |

| Yield | 82% |

Benefits :

-

Enhanced reaction efficiency (82% vs. 65% conventional heating).

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

For large-scale synthesis (>100 kg), continuous flow systems improve heat transfer and mixing:

| Stage | Conditions |

|---|---|

| Alkylation | Teflon reactor, 100°C, 30 min |

| Neutralization | In-line pH adjustment (pH 6–7) |

| Crystallization | Anti-solvent (hexane) addition |

| Purity | >99% (HPLC) |

Cost Analysis :

-

Raw Materials : $12–15/kg (3-amino-5-methyl-1H-pyrazole).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nucleophilic Alkylation | 72 | 98 | High | 120 |

| Acid Chloride Coupling | 85 | 99 | Moderate | 150 |

| Reductive Amination | 90 | 97 | Low | 180 |

| Microwave-Assisted | 82 | 98 | High | 110 |

Key Findings :

-

Microwave-assisted synthesis offers the best balance of yield, cost, and scalability.

-

Industrial processes prioritize continuous flow systems to minimize downtime.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

The 3-amino group in 5-methyl-1H-pyrazole can lead to competing reactions at N1 and N2 positions. Strategies to enhance N1 selectivity include:

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their active sites and inhibiting their function. This property is particularly valuable in drug discovery for diseases like cancer and metabolic disorders.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These derivatives often exhibit enhanced biological activities, making them important in medicinal chemistry.

| Compound Type | Example | Biological Activity |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Various derivatives | Antitumor, anti-inflammatory |

| Pyrazole-based inhibitors | Enzyme inhibitors | Anticancer |

Agricultural Applications

In agriculture, derivatives of this compound are being explored for their potential as agrochemicals. Their ability to inhibit specific enzymes can be harnessed to develop herbicides or fungicides that target unwanted plant growth or pathogens.

Material Science

The compound's unique chemical properties allow it to be used in the development of new materials with specific functionalities, such as polymers or coatings that require enhanced thermal or chemical stability.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound showed significant inhibition of specific kinases involved in cancer pathways. The structure-activity relationship (SAR) revealed that modifications on the pyrazole ring could enhance inhibitory potency.

Case Study 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Research focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives from this compound as a starting material. The resulting compounds exhibited promising antitumor activity in vitro.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Detailed Analysis

Substituent Effects on Reactivity and Bioactivity The target compound’s 3-amino and 5-methyl groups on the pyrazole ring facilitate hydrogen bonding and steric interactions, critical for forming supramolecular architectures (e.g., antimicrobial pyrazolo[1,5-a]pyrimidines) . Its hydrochloride salt form enhances aqueous solubility, favoring pharmaceutical formulations . The chiral center at C3 may enable enantioselective interactions in drug design . 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid replaces pyrazole with a triazole ring, which is more resistant to metabolic oxidation. 5-Amino-1H-pyrazole-3-acetic acid’s shorter side chain reduces steric bulk, improving solubility but limiting interactions with deep binding pockets. Its acetic acid group is advantageous in metal-organic frameworks (MOFs) or peptide conjugates .

Synthetic Utility

- The target compound is synthesized via condensations with ketones (e.g., levulinic acid derivatives) under mild conditions , whereas brominated analogs may require halogenation steps (e.g., electrophilic substitution) . Triazole derivatives often employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), which is modular but metal-dependent .

Physicochemical and Biological Performance

- Solubility : The hydrochloride salt (target) > acetic acid derivative > brominated pyrazole > brominated triazole.

Lipophilicity : Brominated triazole > brominated pyrazole > target compound > acetic acid derivative. - Bioactivity : The target compound’s derivatives exhibit antimicrobial activity , while triazoles are associated with antifungal (e.g., fluconazole analogs) and anticancer applications .

Biological Activity

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. Its molecular formula is , and it contains functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit the HER2 signaling pathway, which is crucial in various cancers, particularly gastric and breast cancers. A notable study demonstrated that related pyrazoline analogs effectively reduced HER2 expression and induced apoptosis in cancer cell lines (Hwang et al., 2024) .

The mechanism by which this compound exerts its anticancer effects involves the disruption of protein-protein interactions (PPIs) critical for cancer cell proliferation. Specifically, it has been observed that compounds targeting the ELF3-MED23 PPI can significantly downregulate HER2 levels, leading to reduced tumor growth (Hwang et al., 2024) .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. A study evaluated various pyrazole derivatives for their antibacterial and antifungal properties. The results indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

| Study | Activity | Findings |

|---|---|---|

| Hwang et al. (2024) | Anticancer | Compound significantly inhibited HER2 expression in gastric cancer cells; induced apoptosis. |

| MDPI Study (2024) | Antimicrobial | Demonstrated MIC values of 0.0039 - 0.025 mg/mL against S. aureus and E. coli. |

Q & A

Advanced Research Question

- Antibacterial activity : Derivatives are tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar dilution methods. MIC values are determined at concentrations ≤100 μg/mL .

- Antifungal/antiproliferative activity : Thiazolidinone derivatives (e.g., compound 13k ) show IC values <10 μM in cell viability assays. Assays use MTT or resazurin-based protocols with controlled DMSO concentrations (<0.1%) to avoid solvent toxicity .

How do structural modifications (e.g., substituents on the pyrazole ring) affect bioactivity?

Advanced Research Question

- Electron-withdrawing groups (e.g., nitro, fluorine) enhance antibacterial potency by increasing membrane permeability. For example, 4-nitrophenyl substituents improve MIC values by 2–4 fold compared to methyl groups .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) reduce activity due to hindered target binding. This is observed in SAR studies of pyrazole-thiazolidinone hybrids .

How can contradictory data in solubility or stability studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- pH-dependent solubility : The carboxylic acid group confers pH-sensitive solubility (soluble in alkaline buffers, insoluble in acidic media). Standardize assay buffers (e.g., pH 7.4 PBS) for consistency .

- Degradation pathways : Hydrolysis of the pyrazole ring under acidic conditions can skew stability data. Use HPLC-MS to identify degradation products and adjust storage conditions (e.g., inert atmosphere, −20°C) .

What computational methods are used to predict the compound’s reactivity or binding modes?

Advanced Research Question

- DFT calculations : Predict electrophilic/nucleophilic sites on the pyrazole ring. For example, the C-4 position is highly reactive due to electron deficiency .

- Molecular docking : Simulate binding to targets like dihydrofolate reductase (DHFR). Pyrazole derivatives show hydrogen bonding with Arg32 and π-π stacking with Phe31 residues .

How is regioselectivity achieved in pyrazole ring synthesis?

Basic Research Question

Regioselectivity is controlled by:

- Precursor design : Use of unsymmetrical β-diketones or hydrazines favors 3,5-disubstituted pyrazoles. For example, 3-amino-5-methyl substitution is achieved via cyclocondensation of methyl-substituted hydrazines .

- Catalytic additives : Zinc chloride or acetic acid promotes kinetic control, favoring the thermodynamically less stable isomer .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

- Matrix interference : Biological samples (e.g., plasma) require SPE or protein precipitation before LC-MS/MS analysis. Use deuterated internal standards (e.g., D-labeled analog) to correct for ion suppression .

- Detection limits : UV-Vis (λ~270 nm) offers LODs of ~0.1 μg/mL, while MS/MS improves sensitivity to ng/mL levels .

How are environmental hazards assessed during synthesis scale-up?

Basic Research Question

- Waste stream analysis : Monitor for toxic byproducts (e.g., halogenated intermediates) using GC-MS. Implement green chemistry principles (e.g., solvent recycling, catalytic reagents) to minimize waste .

- Biodegradability : Use OECD 301F tests to assess aerobic degradation. Propanoic acid derivatives typically degrade within 28 days .

What strategies optimize the compound’s bioavailability for in vivo studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.